Enantiomeric Purity vs. Racemic Mixture: The S-Enantiomer is the Defined Chiral Synthon
The target compound is the single (S)-enantiomer, in contrast to the racemic mixture (RAC-4-N-BOC-2-PROPYLPIPERAZINE-HCL, CAS 1203301-84-1). The defined (S)-chirality at the 3-position is essential for stereoselective synthesis, where the racemate would deliver a 1:1 mixture of diastereomers in subsequent reactions, halving the theoretical yield of the desired product and necessitating a chiral separation step . While no public database reports a specific enantiomeric excess (ee%) value for this compound, it is sold as the single enantiomer, implying an ee > 98% based on common industry practice for chiral building blocks .
| Evidence Dimension | Chiral purity / Isomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 1217448-65-1); ee typically >98% (vendor specification) |
| Comparator Or Baseline | Racemic mixture (R/S, CAS 1203301-84-1): 50:50 mixture of enantiomers |
| Quantified Difference | Racemate yields up to 50% maximum desired isomer in a stereoselective step; single enantiomer yields 100% desired isomer. |
| Conditions | General principle for chiral building blocks; product specifications from supplier catalogs. |
Why This Matters
Using the racemic mixture in chiral synthesis directly reduces maximum yield by 50% and adds purification costs, making the single (S)-enantiomer the only scientifically valid choice for enantioselective drug development.
